molecular formula C10H10NNaO4 B12384567 MCPG (sodium)

MCPG (sodium)

Cat. No.: B12384567
M. Wt: 231.18 g/mol
InChI Key: YPWQKZZVAZJJRO-UHFFFAOYSA-M
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Description

MCPG (α-Methyl-4-carboxyphenylglycine), often studied as its sodium salt, is a compound with dual roles in toxicology and pharmacology. As a toxin, it is found in plants of the Soapberry family (e.g., lychee, maple seeds) and is implicated in outbreaks of hypoglycemia and encephalopathy in humans (e.g., Acute Encephalitis Syndrome) and atypical myopathy in horses . Metabolically, MCPG is converted into methylenecyclopropylformyl-CoA (MCPF-CoA), which disrupts mitochondrial β-oxidation by inhibiting enoyl-CoA hydratases (ECH), leading to energy deficiency and organ damage .

In neuroscience, MCPG is a non-selective antagonist of metabotropic glutamate receptors (mGluRs), primarily targeting Group I (mGluR1/5) and Group II (mGluR2/3) receptors. It modulates synaptic transmission, neuroprotection, and respiratory/cardiovascular responses, making it a tool for studying glutamatergic signaling .

Properties

Molecular Formula

C10H10NNaO4

Molecular Weight

231.18 g/mol

IUPAC Name

sodium;2-amino-2-(4-carboxyphenyl)propanoate

InChI

InChI=1S/C10H11NO4.Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1

InChI Key

YPWQKZZVAZJJRO-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)(C(=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCPG (sodium) typically involves the reaction of methylenecyclopropylamine with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of MCPG (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The final product is purified through crystallization or other suitable methods to obtain the desired purity .

Chemical Reactions Analysis

Biochemical Interactions and Receptor Antagonism

Key findings from experimental studies :

  • Mechanism : Competitively inhibits mGluRs linked to phosphatidylinositol (PI) turnover, blocking intracellular signaling pathways activated by glutamate .

  • Selectivity : Non-selective for group I (mGluR1/5) and group II (mGluR2/3) receptors but shows no affinity for ionotropic glutamate receptors (AMPA, NMDA) .

  • Efficacy :

    • Blocks DHPG (a group I mGluR agonist)-induced responses in hippocampal neurons at 500 μM concentration .

    • Fails to antagonize glutamate-induced PI hydrolysis in cortical astrocytes, suggesting context-dependent effectiveness .

Table 1: Pharmacological Profile of (R,S)-MCPG Sodium Salt

PropertyDetail
Purity >98%
Solubility Water-soluble
Effective Concentration 100–500 μM in neuronal assays
Biological Targets Group I/II mGluRs

Experimental Limitations and Observations

  • Time Dependency : Steady-state inhibition of mGluRs occurs within 10 minutes of application in electrophysiological studies .

  • Thermal Stability : No decomposition data reported in the provided sources.

  • Species Specificity : Most studies focus on rodent models, with limited human cell line data .

Comparative Analysis with Enantiomers

  • (S)-MCPG : The active enantiomer, showing higher potency than the (R)-form in receptor binding assays .

  • Racemic Mixture : (R,S)-MCPG is less commonly used than enantiopure forms due to reduced specificity .

Mechanism of Action

MCPG (sodium) exerts its effects by blocking metabotropic glutamate receptors (mGluRs). These receptors are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and plasticity. By inhibiting mGluRs, MCPG (sodium) interferes with the signaling pathways involved in long-term potentiation (LTP) and other forms of synaptic plasticity. This blockade affects the phosphoinositide (PI) turnover and the release of intracellular calcium stores, ultimately influencing neural activity and plasticity .

Comparison with Similar Compounds

Table 1: MCPG vs. Hypoglycin A (HGA) and Methylenecyclopropylacetic Acid (MCPA)

Parameter MCPG Hypoglycin A (HGA) MCPA
Source Lychee, maple seeds, longan fruit Ackee fruit, maple seeds Metabolite of HGA
Key Metabolites MCPF-CoA (inhibits ECH) MCPA-CoA (inhibits acyl-CoA dehydrogenases) MCPA-CoA (shared with HGA)
Mechanism Disrupts β-oxidation via ECH inhibition, reducing ATP production Blocks β-oxidation by inhibiting acyl-CoA dehydrogenases Same as HGA; directly inhibits acyl-CoA dehydrogenases
Clinical Effects Hypoglycemia, encephalopathy, equine myopathy Jamaican Vomiting Sickness, equine myopathy Hypoglycemia, hepatic dysfunction
Biomarkers MCPF-Gly (urine) MCPA-Gly (urine) N/A
Toxicity Profile Lower parent compound concentration but high metabolite activity Higher serum concentrations observed in poisoning Potent inhibitor; induces hypoglycemia at lower doses

Key Findings :

  • Metabolic Pathways : While both MCPG and HGA inhibit β-oxidation, their metabolites target distinct enzymes. MCPF-CoA (from MCPG) blocks ECH, whereas MCPA-CoA (from HGA) inhibits acyl-CoA dehydrogenases, leading to different biochemical disruptions .
  • Synergistic Toxicity : Co-exposure to MCPG and HGA exacerbates β-oxidation inhibition, contributing to severe outcomes like equine atypical myopathy .
  • Diagnostic Utility: MCPG metabolites (MCPF-Gly) are detectable at low concentrations in urine, enabling early diagnosis of subclinical exposure .

Pharmacological Analogs

Table 2: MCPG vs. Other Glutamate Receptor Antagonists

Compound Receptor Specificity Potency (IC₅₀) Kinetics Key Applications References
MCPG Group I/II mGluRs (broad) ~300–1000 μM Rapid onset, reversible effects Neuroprotection, synaptic plasticity studies
YM-298198 mGluR1 (selective) 10–30 nM Slow onset, long duration Chronic pain, anxiety models
JNJ16259685 mGluR1 (selective) 5–15 nM Slow kinetics Cerebellar function studies
MK-801 NMDA receptor (ionotropic) 10–100 nM Fast, irreversible Ischemia research
LY341495 Group II mGluRs (mGluR2/3) 10–50 nM Rapid washout Anxiety, cognition studies

Key Findings :

  • Receptor Specificity: MCPG’s broad antagonism contrasts with selective agents like YM-298198 (mGluR1) or LY341495 (mGluR2/3). This non-selectivity limits its use in subtype-specific studies but aids in probing cross-receptor interactions .
  • Kinetic Differences : MCPG acts faster than mGluR1-selective antagonists (e.g., YM-298198) but with lower potency, making it suitable for acute experiments .
  • Neuroprotective Effects : MCPG reduces neuronal apoptosis by suppressing ERK1/2 and caspase-3 pathways in oxygen-glucose deprivation models .

Structural and Functional Contrasts

  • MCPG vs. HGA : Structurally, MCPG contains a cyclopropane ring linked to glycine, while HGA has a cyclopropane attached to a methyl group. This difference alters metabolic processing and enzyme targets .
  • MCPG vs. MK-801: Unlike MK-801 (an ionotropic NMDA antagonist), MCPG modulates metabotropic receptors, offering distinct pathways for regulating glutamate excitotoxicity .

Q & A

Q. What are the standard methodologies for detecting and quantifying MCPG and its metabolites in biological samples?

To quantify MCPG and its metabolites (e.g., MCPF-Gly and MCPA-Gly), high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. This method achieves high sensitivity (0.100–20.0 μg/mL range) and precision (≤10% error, % RSD ≤15) with minimal sample volume (10 μL urine), making it suitable for pediatric studies or limited samples . For tissue or cellular studies, immunofluorescence (ICC/IF) using validated antibodies can track MCPG-induced changes in protein expression, as demonstrated in neuroblastoma cell lines .

Q. How should researchers select appropriate in vitro or in vivo models for studying MCPG’s pharmacological effects?

Prioritize models aligned with your hypothesis:

  • Synaptic transmission studies : Use rat hippocampal CA1 pyramidal neurons to investigate MCPG’s antagonistic effects on metabotropic glutamate receptors, with frequency-dependent facilitation experiments (e.g., 0.05–4 Hz stimulation) .
  • Toxicological exposure : Employ human urine samples for metabolite quantification in public health investigations, as validated in outbreaks of hypoglycemia-linked syndromes .

Q. What experimental parameters are critical for evaluating MCPG’s antagonist activity in receptor studies?

Key parameters include:

  • Concentration ranges : 500–1000 µM MCPG effectively reverses (1S,3R)-ACPD effects in hippocampal neurons .
  • Frequency-dependent protocols : Higher stimulation frequencies (e.g., 4 Hz) enhance EPSC amplitude modulation by MCPG, revealing synaptic plasticity mechanisms .
  • Controls : Include vehicle-treated groups and validate results with alternative antagonists (e.g., LY341495) to confirm specificity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MCPG antagonist concentrations across studies?

Discrepancies (e.g., 100 µM vs. 1000 µM) often arise from model-specific receptor densities or assay conditions. To address this:

  • Conduct concentration-response curves in your experimental system.
  • Cross-validate with orthogonal methods (e.g., radioligand binding assays or CRISPR-knockout models) to confirm target engagement .
  • Systematically review literature using frameworks like PICO (Population, Intervention, Comparison, Outcome) to contextualize findings .

Q. What strategies are recommended for quantifying MCPG metabolites in low-volume or degraded samples?

  • Microsampling techniques : Adapt HPLC-MS/MS protocols to handle 10 μL volumes by optimizing column loading and ionization settings .
  • Stability testing : Pre-treat samples with protease inhibitors or stabilize metabolites via derivatization.
  • Data normalization : Use internal standards (e.g., isotopically labeled MCPF-Gly) to correct for matrix effects in pediatric or degraded samples .

Q. How should researchers design studies to investigate MCPG’s role in metabolic disorders like Jamaican Vomiting Sickness?

  • Cohort selection : Focus on populations with suspected hypoglycin A/MCPG co-exposure, using stratified sampling based on dietary or environmental risk factors .
  • Longitudinal metabolite tracking : Collect serial urine samples pre-/post-symptom onset and correlate MCPF-Gly/MCPA-Gly levels with clinical markers (e.g., acyl-carnitine profiles) .
  • Mechanistic follow-up : Use organoid or primary hepatocyte models to dissect MCPG’s interference with fatty acid oxidation pathways.

Q. What systematic approaches ensure comprehensive literature reviews on MCPG’s mechanisms and applications?

  • Search strategy : Combine controlled vocabulary (e.g., MeSH terms: “MCPG sodium,” “metabotropic glutamate receptors”) with Boolean operators in databases like PubMed and Google Scholar .
  • Quality assessment : Prioritize studies with transparent methodology (e.g., detailed HPLC-MS/MS parameters ) and avoid non-peer-reviewed sources.
  • Data synthesis : Use tools like PRISMA flow diagrams to map evidence gaps, particularly in understudied areas like pediatric neurotoxicity .

Methodological Best Practices

  • Experimental validation : Pre-test assays with small sample sets to optimize protocols (e.g., antibody dilutions in ICC/IF ).
  • Data transparency : Share raw HPLC-MS/MS chromatograms and statistical scripts via repositories like Zenodo to enhance reproducibility .
  • Ethical compliance : For human studies, ensure informed consent and IRB approval, especially when analyzing vulnerable populations (e.g., children in outbreak settings ).

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